

# Physical and chemical properties of 5-Nitrovanillin

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## Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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## 5-Nitrovanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **5-Nitrovanillin** (CAS No: 6635-20-7), a key intermediate in the pharmaceutical and chemical industries. This document summarizes its core characteristics, experimental protocols for its synthesis and analysis, and its role in significant chemical transformations.

### Core Physical and Chemical Properties

**5-Nitrovanillin**, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a yellow to yellow-green crystalline powder.<sup>[1][2]</sup> Its molecular structure consists of a vanillin core with a nitro group (-NO<sub>2</sub>) substituted at the 5th position of the benzene ring. This substitution significantly influences its chemical reactivity and physical properties.

### Table 1: General and Physical Properties of 5-Nitrovanillin

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	[3][4]
Molecular Weight	197.14 g/mol	[3][5]
Appearance	Yellow to yellow-green crystalline powder	[1][6]
Melting Point	172-175 °C	[5][7]
Boiling Point	320.9 °C at 760 mmHg	[1][2]
Density	1.456 g/cm <sup>3</sup>	[1]
Flash Point	97 °C	[5][7]
Water Solubility	700 mg/L at 23°C	[1][8]
Solubility in Organic Solvents	2.1 g/L at 20 °C	[1][8][9]
Sparingly soluble in water, readily soluble in alkali solutions on heating and in methanol.[7][10]		

**Table 2: Chromatographic and Spectroscopic Data of 5-Nitrovanillin**

Technique	Data	Source(s)
HPLC	Purity assessment using a C18 column with an acetonitrile/water mobile phase.	[10]
UV-Vis $\lambda_{\text{max}}$	320 nm	[10]
$^1\text{H}$ NMR (DMSO- $d_6$ )	Aromatic protons ( $\delta$ 7.8–8.2 ppm), Aldehyde proton ( $\delta$ 9.8 ppm)	[10]
FT-IR ( $\text{cm}^{-1}$ )	Nitro ( $\text{NO}_2$ ) stretching at 1520 and 1350 $\text{cm}^{-1}$	[10]

## Synthesis and Reaction Pathways

**5-Nitrovanillin** is primarily synthesized through the nitration of vanillin. It serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably Catechol-O-methyltransferase (COMT) inhibitors like Entacapone, which are used in the management of Parkinson's disease.[11]

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Synthesis and key reaction pathway of **5-Nitrovanillin**.

## Experimental Protocols

### Synthesis of 5-Nitrovanillin from Vanillin

This protocol describes a common laboratory-scale synthesis of **5-Nitrovanillin**.

#### Materials:

- Vanillin
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Glacial Acetic Acid
- Ice-cold water
- Ethanol or Acetic Acid for recrystallization

#### Procedure:

- Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.
- Cool the mixture in an ice bath.
- Slowly add concentrated nitric acid to the cooled solution while stirring. Maintain the temperature below  $10^\circ\text{C}$ .
- After the addition is complete, continue stirring for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).[\[10\]](#)
- Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude **5-Nitrovanillin**.
- Collect the solid product by filtration and wash it with cold water.
- Purify the crude product by recrystallization from ethanol or acetic acid to obtain yellow crystals of **5-Nitrovanillin**.[\[7\]](#)[\[10\]](#)

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// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> Add\_HNO3; Add\_HNO3 -> Stir; Stir -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> End; } Experimental workflow for the synthesis of **5-Nitrovanillin**.

## Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized **5-Nitrovanillin** is outlined below.

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// Edges Sample -> Purity; Sample -> Structure; Sample -> Thermal; Purity -> HPLC; Purity -> GCMS; Structure -> NMR; Structure -> FTIR; Structure -> MS; Thermal -> DSC; Thermal -> TGA; } General workflow for the analytical characterization of **5-Nitrovanillin**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Column: C18 reverse-phase column.[10]
- Mobile Phase: A gradient of acetonitrile and water is typically used.[10]
- Detection: UV detection at 320 nm.[10]
- Purpose: To determine the purity of the **5-Nitrovanillin** sample and to quantify it in reaction mixtures.

#### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Purpose: To identify and quantify volatile impurities and confirm the molecular weight of **5-Nitrovanillin**. A suitable GC column, such as one with a polar stationary phase, can be used.

#### Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

- DSC: Used to determine the melting point and identify any polymorphic transitions. A typical method involves heating the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).[10]
- TGA: Used to evaluate the thermal stability and decomposition profile of **5-Nitrovanillin**. The analysis involves heating the sample at a constant rate and monitoring the mass loss as a function of temperature.

## Conclusion

**5-Nitrovanillin** is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis from vanillin is a standard procedure, and its subsequent conversion to valuable pharmaceutical compounds highlights its significance in drug development. The analytical methods outlined in this guide provide a framework for the quality control and characterization of this compound, ensuring its suitability for research and manufacturing purposes.

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